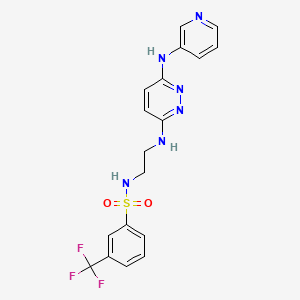

(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

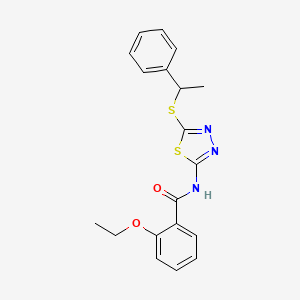

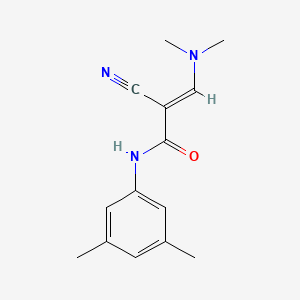

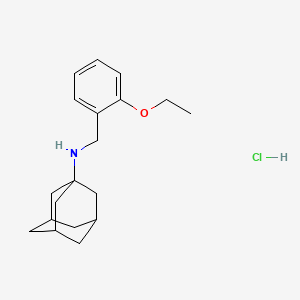

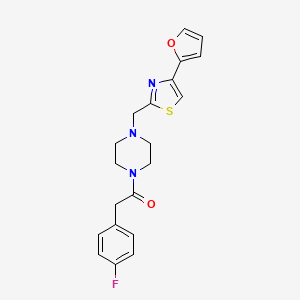

“(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H13NO4 . It is a product offered by Benchchem for CAS No. 2155873-13-3.

Molecular Structure Analysis

The molecular structure of “(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid” can be found in databases like PubChem . The compound has a CID of 132371647 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more .Scientific Research Applications

- Enzymes such as AziB1 (P450 hydroxylase) and AziB2 (O-methyltransferase) are involved in the formation and incorporation of the NPA moiety. AziB1 catalyzes hydroxylation at the C3 position of 5-methyl-NPA, followed by O-methylation by AziB2 to introduce the methoxy group. The di-domain non-ribosomal peptide synthetase AziA1 then incorporates 3-methoxy-5-methyl-NPA during azinomycin B biosynthesis .

- In squamous cell carcinoma (A431) cells, A02 inhibits proliferation, enhances differentiation markers, and counteracts the epithelial–mesenchymal transition (EMT) process induced by TGF-β1. A02 also modulates lipid remodeling associated with EMT .

- The cleavage of a Csp–Csp triple bond in alkynylcyclobutanol leads to the formation of these indazoles, which have potential applications in medicinal chemistry .

- In vivo experiments demonstrate reduced cell proliferation areas in response to A02 topical treatment .

Antitumor Antibiotics and DNA Alkylation

Skin Cancer Prevention and PPARγ Activation

C–H Functionalization and Indazole Synthesis

Metabolomics Research and Lipid Signaling

Biological Activity and Hydroxyphenylacetic Acid Derivatives

Potential for New Azinomycin Analogues

Safety and Hazards

properties

IUPAC Name |

2-[[(Z)-3-methoxyprop-2-enoyl]amino]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,7(11)12)9-6(10)4-5-13-3/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLZCGFAHOHDET-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C=COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)NC(=O)/C=C\OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2417856.png)

![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)

![N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2417863.png)

![2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417864.png)